molecular formula C30H31ClN2O6 B1532947 Fmoc-N-Me-Lys(2-Cl-Z)-OH CAS No. 95310-75-1

Fmoc-N-Me-Lys(2-Cl-Z)-OH

Cat. No.: B1532947
CAS No.: 95310-75-1
M. Wt: 551 g/mol
InChI Key: KZLOHAGCRFXQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-Me-Lys(2-Cl-Z)-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is modified with various protecting groups to facilitate its incorporation into peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-Lys(2-Cl-Z)-OH typically involves multiple steps:

    Protection of the Lysine Side Chain: The lysine side chain is protected using a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group.

    N-Methylation: The amino group of lysine is methylated to form N-methyl-lysine.

    Fmoc Protection: The α-amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Industrial Production Methods

Industrial production methods for such compounds often involve automated peptide synthesizers, which can handle the repetitive steps of protection, deprotection, and coupling efficiently.

Chemical Reactions Analysis

Types of Reactions

    Deprotection Reactions: Removal of the Fmoc group using piperidine.

    Coupling Reactions: Formation of peptide bonds using reagents like HBTU or DIC.

    Side Chain Deprotection: Removal of the 2-Cl-Z group using hydrogenation or acidic conditions.

Common Reagents and Conditions

    Fmoc Removal: Piperidine in DMF.

    Coupling Reagents: HBTU, DIC, or EDC.

    Side Chain Deprotection: Hydrogenation with palladium on carbon or TFA.

Major Products

The major products of these reactions are peptides with specific sequences, incorporating the modified lysine residue.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used in the synthesis of peptides and proteins for research and therapeutic purposes.

Biology

    Protein Engineering: Incorporation into proteins to study structure-function relationships.

Medicine

    Drug Development: Used in the design of peptide-based drugs.

Industry

    Biotechnology: Used in the production of synthetic peptides for various applications.

Mechanism of Action

The compound itself does not have a specific mechanism of action but is used as a building block in peptides. The mechanism of action of the resulting peptides depends on their sequence and structure.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(2-Cl-Z)-OH: Similar but without the N-methylation.

    Boc-Lys(2-Cl-Z)-OH: Uses a different protecting group (Boc) instead of Fmoc.

    Fmoc-Lys(Boc)-OH: Uses a different side chain protecting group (Boc).

Uniqueness

The unique combination of Fmoc, N-methylation, and 2-Cl-Z protection makes Fmoc-N-Me-Lys(2-Cl-Z)-OH particularly useful in specific synthetic applications where these modifications are advantageous.

Properties

IUPAC Name

6-[(2-chlorophenyl)methoxycarbonylamino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31ClN2O6/c1-33(30(37)39-19-25-23-13-5-3-11-21(23)22-12-4-6-14-24(22)25)27(28(34)35)16-8-9-17-32-29(36)38-18-20-10-2-7-15-26(20)31/h2-7,10-15,25,27H,8-9,16-19H2,1H3,(H,32,36)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLOHAGCRFXQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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